molecular formula C20H19NO4 B387052 Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B387052
M. Wt: 337.4g/mol
InChI Key: YMDKZJPTCNBPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester and an isoindole moiety

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4g/mol

IUPAC Name

pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H19NO4/c1-2-3-6-13-25-20(24)14-9-11-15(12-10-14)21-18(22)16-7-4-5-8-17(16)19(21)23/h4-5,7-12H,2-3,6,13H2,1H3

InChI Key

YMDKZJPTCNBPBD-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Pentyl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific ester and isoindole combination, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

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